Cas no 1805961-55-0 (Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate)

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 2-position, difluoromethyl at the 4-position, and trifluoromethyl at the 3-position—enhance reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex fluorinated heterocycles. The ethyl ester group at the 5-position further improves solubility and facilitates downstream functionalization. This compound’s high purity and stability under standard conditions ensure reliable performance in demanding synthetic applications, particularly in the development of bioactive molecules with enhanced metabolic stability and lipophilicity.
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate structure
1805961-55-0 structure
Product name:Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
CAS No:1805961-55-0
MF:C10H7BrF5NO2
MW:348.064099550247
CID:4864647

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
    • Inchi: 1S/C10H7BrF5NO2/c1-2-19-9(18)4-3-17-7(11)6(10(14,15)16)5(4)8(12)13/h3,8H,2H2,1H3
    • InChI Key: XZQKCQNWQSBINO-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)(F)F)=C(C(F)F)C(C(=O)OCC)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 326
  • Topological Polar Surface Area: 39.2
  • XLogP3: 3.6

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029055918-1g
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
1805961-55-0 97%
1g
$1,549.60 2022-04-01

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Related Literature

Additional information on Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805961-55-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1805961-55-0, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester, characterized by its bromo, difluoromethyl, and trifluoromethyl substituents, has garnered attention for its utility as a key intermediate in the synthesis of biologically active molecules.

The structural motif of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate is particularly intriguing due to the presence of multiple fluorinated groups. These substituents not only enhance the lipophilicity and metabolic stability of the resulting drug candidates but also contribute to their binding affinity and selectivity. The pyridine core, a common pharmacophore in medicinal chemistry, provides a scaffold that is amenable to further functionalization, enabling the development of novel therapeutic agents.

In recent years, there has been a surge in research focusing on fluorinated pyridines as pharmacological intermediates. The introduction of fluorine atoms at specific positions can modulate the electronic properties and steric environment of the molecule, thereby influencing its biological activity. For instance, studies have demonstrated that the presence of difluoromethyl and trifluoromethyl groups can improve the pharmacokinetic profiles of drugs by enhancing their resistance to metabolic degradation. This has led to their widespread use in the design of antiviral, anticancer, and anti-inflammatory agents.

The utility of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate extends beyond its role as a simple building block. Its reactive ester group allows for facile coupling with various nucleophiles, including amines and thiols, facilitating the construction of more complex molecular architectures. This versatility makes it an invaluable reagent in synthetic organic chemistry, particularly for the preparation of peptidomimetics and other bioactive peptides.

One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. The ability to incorporate fluorinated pyridines into kinase inhibitors has been shown to enhance their binding affinity and selectivity against specific kinases. For example, recent studies have highlighted the use of derivatives of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate in the development of novel inhibitors for tyrosine kinases, which are implicated in various types of cancer.

The synthesis of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate involves a multi-step process that typically begins with the functionalization of a pyridine precursor. The introduction of bromo and fluoro substituents requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and metal-catalyzed transformations, are often employed to achieve these modifications efficiently.

The importance of fluorinated compounds in drug discovery cannot be overstated. The ability to fine-tune molecular properties through strategic fluorination has led to numerous breakthroughs in pharmaceutical development. As such, intermediates like Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate continue to be indispensable tools for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion, Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805961-55-0) is a multifaceted compound with significant applications in pharmaceutical synthesis. Its unique structural features and reactivity make it a valuable intermediate for the development of biologically active molecules, particularly kinase inhibitors. As research in fluorinated heterocycles continues to advance, compounds like this are expected to play an even greater role in the discovery and development of novel therapeutic agents.

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